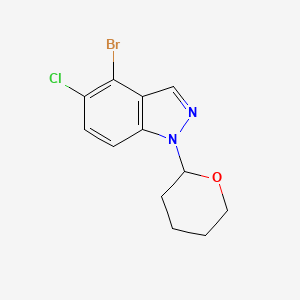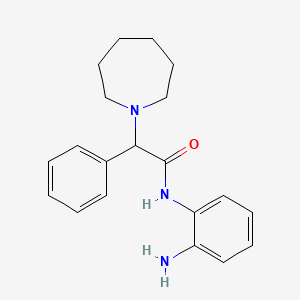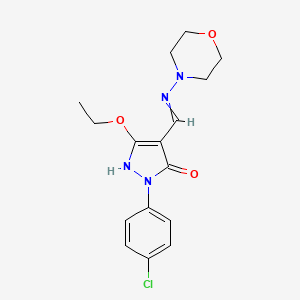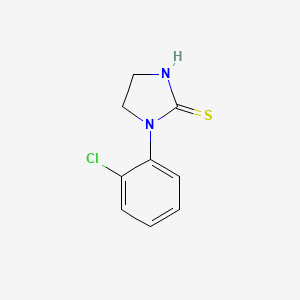![molecular formula C10H19Li4N5O17P2S B14111623 Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14111623.png)
Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a compound that plays a crucial role in various biochemical processes. It is commonly used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases. This compound is essential for the sulfation of glycans and is involved in numerous biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through a multi-step chemical process. One practical synthesis involves the reaction of adenosine 2’,3’-cyclic phosphate 5’-phosphate with triethylamine-N-sulfonic acid to form adenosine 2’,3’-cyclic phosphate 5’-phosphosulfate. This intermediate is then treated with ribonuclease-T2 to yield the final product .
Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves enzymatic synthesis. The compound is produced by the action of PAPS synthase in the cytoplasm and nucleus of animal cells, as well as in the cytoplasm and plastids of plant cells .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Sulfotransferases are the primary enzymes involved in substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfated compounds, which are crucial for biological functions such as hormone regulation and detoxification .
Applications De Recherche Scientifique
Adenosine 3’-phosphate 5’-phosphosulfate lithium has a wide range of scientific research applications:
Chemistry: It is used as a sulfonate donor in various chemical reactions.
Biology: The compound is essential for the sulfation of glycans and other biomolecules.
Medicine: It plays a role in drug metabolism and detoxification processes.
Industry: Adenosine 3’-phosphate 5’-phosphosulfate lithium is used in the production of sulfated polysaccharides and other industrial chemicals
Mécanisme D'action
The mechanism of action of adenosine 3’-phosphate 5’-phosphosulfate lithium involves its role as a sulfate donor. The compound donates a sulfonate group to various substrates through the action of sulfotransferases. This process is crucial for the sulfation of glycans, hormones, and other biomolecules. The molecular targets and pathways involved include the sulfotransferase enzymes and their respective substrates .
Comparaison Avec Des Composés Similaires
Adenosine 5’-phosphosulfate (APS): A precursor in the biosynthesis of adenosine 3’-phosphate 5’-phosphosulfate lithium.
Adenosine 3’,5’-diphosphate: Another nucleotide derivative with different biochemical roles.
Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual phosphate and sulfate groups, which make it an essential co-substrate for sulfotransferase reactions. This dual functionality is not commonly found in other similar compounds, highlighting its importance in biochemical processes .
Propriétés
Formule moléculaire |
C10H19Li4N5O17P2S |
|---|---|
Poids moléculaire |
603.2 g/mol |
Nom IUPAC |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.4H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;4*1H2/q;4*+1;;;;/p-4 |
Clé InChI |
CILCBHVMBXGMCP-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)

![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)



![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)

